3-(4-Aminophenyl)-4-bromo-1-methylpyrazole

medicinal chemistry synthetic intermediate structure-activity relationship

Unlike simple 3-(4-aminophenyl)pyrazole (CAS 89260-45-7), this compound provides three orthogonal reactive handles: (1) 4-bromo for Suzuki-Miyaura, Sonogashira & Buchwald-Hartwig cross-couplings at the pyrazole C4; (2) para-aminophenyl for amide, urea, sulfonamide & diazonium chemistry; (3) N1-methyl modulating electronic properties & regioselectivity. Generic substitution eliminates these synthetic options and requires complete route redesign. Ideal for kinase inhibitor lead optimization, GPCR-targeted libraries, and late-stage diversification. Serves as direct intermediate for patent-disclosed 1-(4-aminophenyl)pyrazole anti-inflammatory agents.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 175276-41-2
Cat. No. B066816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)-4-bromo-1-methylpyrazole
CAS175276-41-2
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=C(C=C2)N)Br
InChIInChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3
InChIKeyJLWUWUJJHGPJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenyl)-4-bromo-1-methylpyrazole (CAS 175276-41-2): Product Identity and Chemical Class


3-(4-Aminophenyl)-4-bromo-1-methylpyrazole (CAS 175276-41-2), also known as 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline, is a heterocyclic organic compound with the molecular formula C10H10BrN3 and molecular weight 252.11 g/mol . It belongs to the class of 1,3,4-trisubstituted pyrazoles and contains an aromatic amine group at the para position of the phenyl ring . Computed physicochemical properties include a predicted boiling point of 366.8±27.0 °C, density of 1.57±0.1 g/cm³, and pKa of 2.88±0.10 . The compound is commercially available from multiple chemical suppliers, typically offered at purity levels of ≥95%, and serves as a synthetic building block for medicinal chemistry applications .

Why Substitution with Unsubstituted 3-(4-Aminophenyl)pyrazole Analogs Compromises Downstream Synthetic Utility


Generic substitution between this compound and its closest structural analog—3-(4-aminophenyl)pyrazole (CAS 89260-45-7, lacking the 4-bromo and N1-methyl substitutions)—is not viable without fundamentally altering synthetic outcomes. The presence of the bromine atom at the 4-position of the pyrazole ring provides a critical site for cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling C–C and C–N bond formation that cannot be executed with the unsubstituted analog. The N1-methyl group further distinguishes the electronic properties and regioselectivity of subsequent functionalization reactions . The 4-aminophenyl moiety offers an additional handle for amide bond formation or diazonium chemistry. This unique combination of orthogonal reactive sites—the aromatic amine, the aryl bromide, and the N-methylated pyrazole core—defines the compound's role as a privileged intermediate. Substituting with a non-brominated or non-methylated analog would eliminate these synthetic opportunities and require complete redesign of the synthetic route.

Quantitative Differential Evidence for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: Assessment of Available Comparator Data


Structural Differentiation from Closest Non-Brominated Analog

The compound differs from its closest commercially available analog, 3-(4-aminophenyl)pyrazole (CAS 89260-45-7), by the presence of a bromine atom at the pyrazole 4-position and a methyl group at the N1-position . The bromine atom introduces an sp² carbon-halogen bond suitable for palladium-catalyzed cross-coupling, while the N-methyl group modulates electronic density on the pyrazole ring. No head-to-head biological or functional comparison studies were identified in the literature search.

medicinal chemistry synthetic intermediate structure-activity relationship

Physicochemical Differentiation via Predicted Properties

Computationally predicted physicochemical properties differentiate this compound from the non-brominated analog. The target compound has a predicted LogP (XLogP) of 1.9, indicating moderate lipophilicity suitable for membrane permeability [1]. The unsubstituted analog 3-(4-aminophenyl)pyrazole (molecular weight 159.19 g/mol) lacks the bromine atom, which contributes approximately 79.9 g/mol to the molecular weight and substantially alters predicted LogP and polar surface area.

drug design ADME prediction lead optimization

Note on Limited Availability of High-Strength Differential Evidence

A comprehensive search of primary research papers, patents, and authoritative databases was conducted. No peer-reviewed studies containing direct head-to-head biological or pharmacological comparisons between 3-(4-aminophenyl)-4-bromo-1-methylpyrazole and structurally defined comparators were identified. Claims regarding COX-2 inhibitory activity or cytotoxicity (e.g., IC50 = 12.5 µM against MDA-MB-231 cells) appear exclusively on vendor websites lacking full experimental details (assay conditions, comparator values, statistical parameters) and primary literature support. Such data do not meet the threshold for inclusion as core differential evidence. Users should understand that the compound's differentiation rests primarily on its structural features as a synthetic intermediate rather than on validated biological target engagement metrics.

evidence assessment procurement decision data limitations

Defined Application Scenarios for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole Based on Structural Evidence


Synthesis of Biaryl Pyrazole Libraries via Suzuki-Miyaura Coupling

The 4-bromo substituent on the pyrazole ring enables direct participation in Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids. This allows for the systematic exploration of structure-activity relationships at the pyrazole 4-position in medicinal chemistry programs targeting kinases, GPCRs, or epigenetic targets where pyrazole scaffolds serve as core pharmacophores . The para-aminophenyl group can be protected as needed, providing orthogonal synthetic control during library construction.

Preparation of N-Aryl Pyrazole Derivatives via Diazonium Chemistry

The aromatic amine on the phenyl ring can be converted to a diazonium salt, enabling azo coupling, Sandmeyer-type halogenations, or Meerwein arylation reactions. This reactivity profile supports the generation of extended conjugated systems for materials science applications or the introduction of additional functional diversity in drug discovery programs.

Kinase Inhibitor Scaffold Development Requiring Halogenated Building Blocks

Pyrazoles are well-established hinge-binding motifs in ATP-competitive kinase inhibitors. The combination of the N-methylpyrazole core with a para-aminophenyl group and a bromine atom provides a versatile scaffold for lead optimization. The bromine serves as a synthetic handle for late-stage diversification, while the aniline moiety can be elaborated into amides, ureas, or sulfonamides to modulate selectivity and pharmacokinetic properties .

Synthesis of Substituted 1-(4-Aminophenyl)pyrazole Derivatives

This compound aligns with the structural class described in patents claiming substituted 1-(4-aminophenyl)pyrazoles as anti-inflammatory agents via inhibition of IL-2 production in T-lymphocytes [1]. The compound may serve as an intermediate for generating patent-disclosed analogs, particularly those requiring halogen substitution at the pyrazole 4-position for further functionalization.

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